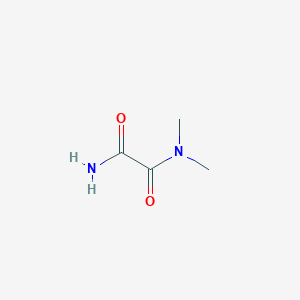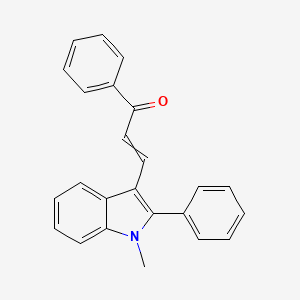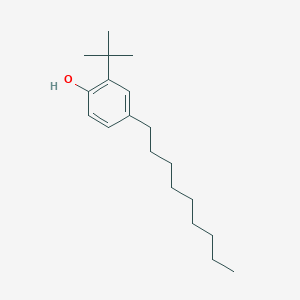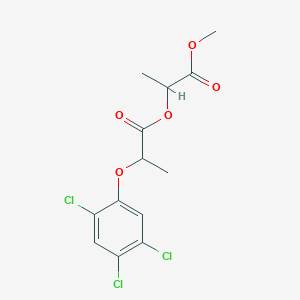
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is an ester derivative that exhibits unique properties due to the presence of both methoxy and trichlorophenoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with 1-methoxy-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), room temperature.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)propanoic acid and 1-methoxy-1-oxopropan-2-ol.
Reduction: 1-methoxy-1-oxopropan-2-yl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets. The trichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting their activity. The ester bond allows for the controlled release of the active components, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{4-[(1-methoxy-1-oxopropan-2-yl)oxy]phenoxy}propanoate
- 1-Methoxy-1-oxopropan-2-yl benzoate
- 1-Methoxy-1-oxopropan-2-yl N-(2,6-Dimethylphenyl)-N-(2-methoxyacetyl)alaninate
Uniqueness
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where such properties are desired, such as in the development of herbicides and antimicrobial agents.
Eigenschaften
CAS-Nummer |
5447-15-4 |
|---|---|
Molekularformel |
C13H13Cl3O5 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
(1-methoxy-1-oxopropan-2-yl) 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C13H13Cl3O5/c1-6(12(17)19-3)21-13(18)7(2)20-11-5-9(15)8(14)4-10(11)16/h4-7H,1-3H3 |
InChI-Schlüssel |
IYCQKPMQPNQYHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC(C)C(=O)OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)

![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)
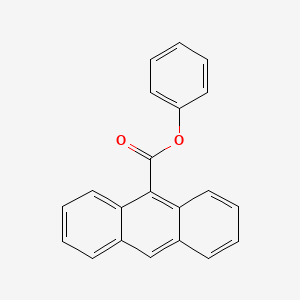
![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
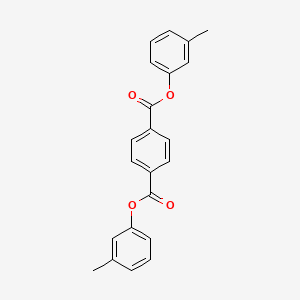

![(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione](/img/structure/B14742788.png)
